
n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide
Overview
Description
n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide is a chemical compound widely used in organic synthesis and analytical chemistry. It is known for its role as a derivatizing agent, particularly in gas chromatography-mass spectrometry (GC-MS) applications. This compound is valued for its ability to enhance the volatility and stability of analytes, making it easier to analyze various substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide can be synthesized through the reaction of tert-butyldimethylsilyl chloride with N-methyltrifluoroacetamide in the presence of a base such as imidazole. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature . The process involves the formation of a silylating agent, which then reacts with the amide to produce the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(tert-But
Biological Activity
n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide (TBDMS-NMTA) is a compound widely used in organic synthesis, particularly in the derivatization of alcohols and amines for gas chromatography-mass spectrometry (GC-MS) analysis. Its biological activity has garnered attention in various studies, highlighting its role in metabolic processes and potential applications in pharmaceuticals.
TBDMS-NMTA is a silylating agent that enhances the volatility and thermal stability of polar compounds, facilitating their analysis by GC-MS. The mechanism of action primarily involves the formation of stable silyl ethers, which are less polar than their parent alcohols or amines. This property is crucial for improving the detection limits and resolution in chromatographic techniques.
1. Metabolic Pathways
Research indicates that TBDMS-NMTA can influence metabolic pathways by altering the bioavailability of certain metabolites. For instance, its use in the derivatization of amino acids has shown to enhance the detection of these compounds in biological samples, allowing for more accurate metabolic profiling. This is particularly useful in studies examining the gut microbiome's effect on host metabolism, where metabolites like amino acids play critical roles.
2. Case Studies
- Study on Gut Microbiota : A study involving gnotobiotic mice demonstrated that TBDMS-NMTA facilitated the analysis of metabolites produced by gut bacteria. By enhancing the detection of specific metabolites like fructoselysine, researchers were able to map out metabolic changes associated with dietary interventions . This highlights TBDMS-NMTA's role not only as a derivatizing agent but also as a tool for understanding complex biological interactions.
- Cancer Research : In another case study, TBDMS-NMTA was utilized to analyze serum samples from cancer patients. The derivatization process improved the identification of potential biomarkers for cancer diagnosis and progression, showcasing its utility in clinical research settings .
Data Tables
Research Findings
- Bioactivity Assessment : TBDMS-NMTA has been shown to possess low toxicity levels, making it suitable for biological applications. Its ability to stabilize reactive intermediates allows for prolonged metabolic activity studies without significant degradation of the analytes .
- Application in Drug Development : The compound's effectiveness in improving analytical sensitivity has implications for drug development processes, particularly in pharmacokinetics where understanding metabolite behavior is crucial.
Scientific Research Applications
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
MTBSTFA is primarily employed as a derivatizing agent in GC-MS analysis. It effectively modifies hydroxyl, carboxyl, thiol, and amine groups, making them more volatile and thermally stable for analysis.
- Applications:
- Derivatization of amino acids and hydroxylated fluorenes.
- Silylation of alcohols, amines, phenols, and carboxylic acids.
Table 1: Efficiency of MTBSTFA in Derivatization
Compound Type | Reaction Time | Yield (%) | Notes |
---|---|---|---|
Amino Acids | 5-20 min | >96 | Fast reaction with high yield |
Hydroxylated Fluorenes | 10-15 min | >95 | Suitable for GC analysis |
Alcohols | 5-10 min | >90 | Forms stable silyl derivatives |
Functionalization of Materials
MTBSTFA can be utilized to functionalize materials such as multi-walled carbon nanotubes (MWCNTs) by introducing polar groups, which enhances their compatibility with various solvents and matrices.
- Applications:
- Functionalization of MWCNTs for improved dispersion in polymer matrices.
Case Study: Functionalization of MWCNTs
A study demonstrated that treating MWCNTs with MTBSTFA significantly improved their dispersion in aqueous solutions, leading to enhanced mechanical properties in composite materials.
Synthesis of Silylated Derivatives
MTBSTFA is used in the synthesis of various silylated derivatives that exhibit stability under mass spectrometric conditions. This property is particularly beneficial for analyzing sensitive compounds.
- Applications:
- Synthesis of N-tert-butyldimethylsilyl derivatives from nitrogen mustards.
Table 2: Stability of Silylated Compounds
Compound | Stability (m/z) | Application Area |
---|---|---|
N-tert-butyldimethylsilyl derivatives | Stable quasimolecular ions | Mass spectrometry analysis |
Hydrolysis products of nitrogen mustards | High stability | Toxicological studies |
Analytical Chemistry Applications
MTBSTFA has been extensively used in various analytical techniques beyond GC-MS, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).
- Applications:
- Derivatization for LC-MS to enhance sensitivity.
Case Study: Analysis of Non-Steroidal Anti-Inflammatory Drugs
Research involving the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs) using MTBSTFA showed improved detection limits and resolution during chromatographic separation.
Q & A
Q. What is the primary role of MTBSTFA in gas chromatography-mass spectrometry (GC-MS) analysis?
MTBSTFA is a silylation reagent used to derivatize polar functional groups (e.g., -OH, -NH, -SH) in analytes, enhancing their volatility and thermal stability for GC-MS detection. A typical protocol involves:
- Incubating the dried sample with MTBSTFA at 70–80°C for 30 minutes to form tert-butyldimethylsilyl (TBDMS) derivatives.
- Adding catalysts like 1% tert-butyldimethylchlorosilane (TBDMCS) to improve derivatization efficiency for sterically hindered groups .
Q. How does MTBSTFA compare to other silylation reagents like BSTFA or MSTFA?
MTBSTFA produces derivatives 104 times more stable to hydrolysis than trimethylsilyl (TMS) derivatives (e.g., from BSTFA), making it ideal for moisture-sensitive applications. Its TBDMS derivatives also yield clearer mass spectra due to reduced fragmentation, aiding structural elucidation .
Q. What are the critical parameters for optimizing MTBSTFA derivatization in hydroxylated metabolite analysis?
Key parameters include:
- Temperature and time : 70–80°C for 30 minutes (prolonged heating may degrade labile compounds).
- Catalysts : 1% TBDMCS enhances reaction with hindered hydroxyl groups .
- Sample dryness : Moisture must be eliminated to prevent reagent deactivation .
Parameter | Optimal Range | Reference |
---|---|---|
Temperature | 70–80°C | |
Reaction Time | 30 minutes | |
Catalyst (TBDMCS) | 1% (v/v) |
Q. How can isotopic interference be mitigated when using MTBSTFA in metabolic flux analysis?
Isotopic labeling studies may exhibit retention time shifts due to heavy isotope incorporation. To address this:
- Use high-resolution GC columns to separate isotopologues.
- Normalize data using internal standards and correct for isotopic natural abundance .
Q. What steps ensure derivatization completeness in complex biological matrices?
- Sample pretreatment : Acid hydrolysis (6 M HCl, 105°C, 24 hours) for protein-bound analytes .
- Dual extraction : Ethyl acetate partitioning followed by derivatization .
- Internal standards : Spiked analogs validate reaction efficiency .
Q. How should MTBSTFA be stored to maintain reactivity?
Store MTBSTFA at 0–6°C in airtight, moisture-free containers. Prolonged exposure to humidity or room temperature degrades its silylation capacity .
Q. How to troubleshoot incomplete amino acid derivatization with MTBSTFA?
- Verify hydrolysis : Ensure complete protein breakdown using 6 M HCl at 105°C for 24 hours .
- Adjust derivatization conditions : Increase catalyst (TBDMCS) concentration or extend reaction time to 60 minutes for recalcitrant amines .
Q. What are the advantages of MTBSTFA in long-term sample storage post-derivatization?
TBDMS derivatives resist hydrolysis, enabling room-temperature storage for weeks without significant degradation. This stability is critical for large-scale metabolomic studies .
Q. Can MTBSTFA be used for carboxylic acid derivatization?
While MTBSTFA primarily targets hydroxyl, amine, and thiol groups, carboxylic acids require prior activation (e.g., methylation) or alternative reagents like BSTFA with TMCS .
Q. How does MTBSTFA perform in high-throughput GC-MS workflows?
MTBSTFA’s rapid reaction kinetics (30-minute derivatization) and compatibility with automated sample handlers make it suitable for high-throughput applications, though column overloading must be avoided to prevent peak distortion .
Properties
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoro-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKUHYFDBWGLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998589 | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16024 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
77377-52-7 | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77377-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077377527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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